Phenol Blue chemical structure and properties
Phenol Blue chemical structure and properties
An In-depth Technical Guide to Phenol Blue
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phenol Blue, also known by its IUPAC name 4-[[4-(dimethylamino)phenyl]imino]-2,5-cyclohexadien-1-one and as N,N-dimethylindoaniline, is a synthetic quinone imine compound.[1] It is a versatile molecule utilized across various scientific disciplines, primarily recognized for its function as a pH indicator and a solvatochromic dye.[1] This guide provides a comprehensive overview of its chemical structure, physicochemical properties, and known applications.
Chemical Structure and Identification
The chemical identity of Phenol Blue is well-established, with a molecular formula of C₁₄H₁₄N₂O.[1][2][3][4] Its structure features a quinone imine core with a dimethylamino-substituted phenyl group attached to the imine nitrogen.
| Identifier | Value |
| IUPAC Name | 4-[[4-(dimethylamino)phenyl]imino]-2,5-cyclohexadien-1-one[1] |
| Synonyms | Phenol Blue, N,N-dimethylindoaniline[1][3] |
| CAS Number | 2150-58-5[1][2][5] |
| Molecular Formula | C₁₄H₁₄N₂O[1][2][3][4] |
| Canonical SMILES | CN(C)C1=CC=C(C=C1)N=C2C=CC(=O)C=C2[1][4] |
| InChI | InChI=1S/C14H14N2O/c1-16(2)13-7-3-11(4-8-13)15-12-5-9-14(17)10-6-12/h3-10H,1-2H3[1] |
| InChI Key | LHGMHYDJNXEEFG-UHFFFAOYSA-N[1] |
Physicochemical Properties
Phenol Blue is a dark brown powder under standard conditions.[3] Its properties are summarized in the table below.
| Property | Value |
| Molecular Weight | 226.27 g/mol [1][3] |
| Appearance | Dark brown powder[3] |
| Melting Point | 133-134 °C[1][2] |
| Boiling Point | 361.7 °C[1] |
| Density | 1.06 g/cm³[1] |
Solvatochromism
A noteworthy property of Phenol Blue is its pronounced solvatochromism, where the color of a solution depends on the polarity of the solvent.[1] The electronic absorption maximum (λmax) can shift by more than 100 nm between non-polar and hydrogen-bonding solvents.[1] This phenomenon is attributed to the difference in stabilization of the ground and excited states by the solvent. The excited state, being more polar, is more stabilized by polar solvents, leading to a bathochromic (red) shift in absorption.[6]
Chemical Properties and Reactivity
As a quinone imine, Phenol Blue's reactivity is characterized by several key features:
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pH Indicator: It exhibits a distinct color change with pH, transitioning from yellow in acidic media to blue in alkaline conditions.[1] This is due to the protonation and deprotonation of the molecule, which alters its electronic structure and, consequently, its light absorption properties.[1]
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Electrophilic Aromatic Substitution: The aromatic rings in Phenol Blue are susceptible to electrophilic substitution reactions.[1]
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Redox Behavior: While not extensively detailed in the provided search results, as a quinone-type compound, Phenol Blue is expected to have redox properties, though specific electrochemical data was not found.
Applications
Phenol Blue's unique properties lend it to several applications in research and laboratory settings.
pH Indicator in Cell Culture
One of the primary uses of Phenol Blue is as a pH indicator in cell culture media.[1] Maintaining a stable pH is critical for optimal cell growth and viability. As cells metabolize and produce acidic byproducts, the pH of the medium decreases. The corresponding color change of Phenol Blue from blue to yellow provides a visual cue that the medium needs to be replaced or buffered.[1]
Caption: Workflow of Phenol Blue as a pH indicator in cell culture.
Tracking Dye in Gel Electrophoresis
Phenol Blue is also utilized as a tracking dye in gel electrophoresis for the separation of proteins and nucleic acids.[1] Its visibility allows for the monitoring of the migration front of the molecules through the gel.
Experimental Protocols
Detailed experimental protocols for the synthesis of Phenol Blue are based on established organic chemistry methodologies, such as the oxidative coupling of substituted phenols.[1] However, specific, step-by-step synthesis and purification protocols were not available in the initial search results. For its application as a pH indicator, it is typically incorporated into media formulations at a concentration that provides a clear color change without affecting the cultured cells.
Safety and Handling
Phenol Blue is classified as an irritant. It is known to cause skin and eye irritation.[1][3] Inhalation of the powder may lead to respiratory tract irritation.[1] Standard laboratory safety precautions, including the use of personal protective equipment such as gloves and safety glasses, should be followed when handling this compound. The LD50 for intraperitoneal injection in mice is reported as 80 mg/kg.[7]
Signaling Pathways and Biological Interactions
The current body of literature does not point to a direct, well-characterized role of Phenol Blue in specific cellular signaling pathways. Its primary biological application is as a relatively inert pH indicator in ex vivo systems like cell culture. It has been noted as a potential skin sensitizer, indicating it can elicit an allergic response upon skin contact.[1] Further research is required to elucidate any potential interactions with biological signaling cascades.
Caption: Logical relationships of Phenol Blue's roles and research areas.
References
- 1. Buy Phenol Blue | 2150-58-5 [smolecule.com]
- 2. chembk.com [chembk.com]
- 3. 4-((4-(Dimethylamino)phenyl)imino)-2,5-cyclohexadien-1-one | C14H14N2O | CID 75078 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Phenol Blue - Wikidata [wikidata.org]
- 5. Phenol Blue - CAS 2150-58-5 - City Chemical LLC. [citychemical.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. PHENOL BLUE | 2150-58-5 [chemicalbook.com]
